2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
Descripción
This compound is a pyridazin-3-one derivative featuring a fluoropyrimidine-substituted azetidine ring and a pyridin-3-yl group. Such structural motifs are common in kinase inhibitors and bioactive molecules due to their ability to modulate target binding and pharmacokinetic properties .
Propiedades
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)4-3-15(22-24)13-2-1-5-19-6-13/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSNEDZZQHXFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share the pyridazinone core but differ in substituents, which influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Table 1: Structural and Commercial Comparison
Research and Development Context
- Selectivity: The azetidine-fluoropyrimidine moiety may reduce off-target effects compared to chlorophenyl derivatives, which are more lipophilic and prone to nonspecific interactions .
- Commercial Viability : Unlike analogs with multiple suppliers (e.g., 6-(5-Fluoropyridin-3-yl)-N-methylpyridazin-3-amine), the target compound’s complexity may limit large-scale synthesis, necessitating optimized routes .
Q & A
Q. What synthetic strategies are effective for synthesizing 2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Azetidine ring functionalization : Coupling 5-fluoropyrimidine to the azetidine ring via nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Pyridazinone core assembly : Cyclization of hydrazine derivatives with diketones or keto-esters in polar aprotic solvents (e.g., THF or acetonitrile) .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate intermediates and the final product .
Critical parameters include inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric ratios to minimize by-products .
Q. How can the compound’s structure be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the azetidine, pyridazinone, and pyridyl moieties. Key signals include downfield shifts for the pyridazinone carbonyl (~170 ppm in ¹³C NMR) and coupling constants for fluoropyrimidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, though this requires high-purity crystals .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow chemistry setups to enhance reproducibility and reduce reaction times .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent:temperature effects on yield). Central Composite Design (CCD) can identify optimal conditions for azetidine coupling (e.g., 75°C in DMF with 1.2 eq. base) .
- Statistical Validation : ANOVA analysis to confirm model significance and residual plots to detect outliers .
Q. How to analyze structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substitutions on the pyridyl or fluoropyrimidine groups (e.g., 5-chloro or trifluoromethyl analogs) to assess electronic effects .
- Biological Assays : Test inhibition of kinase/enzyme targets (e.g., EGFR or CDKs) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to correlate substituent effects with potency .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes and identify critical interactions (e.g., hydrogen bonds with fluoropyrimidine) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer per ) and cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain divergent results .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to rule off-target effects .
Q. What computational methods predict the compound’s photophysical or electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. demonstrates this for maleimide derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to assess stability and aggregation propensity .
- Fluorescence Quantum Yield : Compare computed excitation energies (TD-DFT) with experimental UV-Vis spectra to optimize fluorophore design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
